molecular formula C4H4BrNS B1311168 4-(Bromomethyl)thiazole CAS No. 52829-53-5

4-(Bromomethyl)thiazole

Cat. No. B1311168
CAS RN: 52829-53-5
M. Wt: 178.05 g/mol
InChI Key: ZEQYITAZUKBNKO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)thiazole is a chemical compound with the molecular formula C4H4BrNS and a molecular weight of 178.05 g/mol . It is used as a research compound.


Synthesis Analysis

The synthesis of 4-(Bromomethyl)thiazole involves the reaction of α-halocarbonyl compounds with thioamides or thiourea . The reaction mechanism consists of the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, forming an intermediate compound, which by subsequent dehydration leads to the corresponding thiazole .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)thiazole was confirmed by physicochemical and spectral characteristics . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole, the core structure of 4-(Bromomethyl)thiazole, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The ring has been found to have various pharmaceutical applications due to its reactivity .


Physical And Chemical Properties Analysis

4-(Bromomethyl)thiazole is a solid substance with a density of 1.8±0.1 g/cm3. It has a boiling point of 228.6±15.0 °C at 760 mmHg . The compound has a flash point of 92.1±20.4 °C .

Scientific Research Applications

Pharmaceutical Drug Synthesis

4-(Bromomethyl)thiazole is a key intermediate in the synthesis of various pharmaceutical drugs. Its reactivity allows for the introduction of thiazole moieties into drug molecules, which are prevalent in a number of therapeutic agents. For instance, thiazole derivatives exhibit a wide range of biological activities, including antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective activities .

Biomedical Research

4-(Bromomethyl)thiazole derivatives are used in biomedical research as building blocks for the synthesis of biomolecules and probes. They are particularly useful in the development of fluorescent sensors for detecting ions and biomolecules, contributing to advances in diagnostic methods and imaging technologies .

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Thiazole, the core structure of 4-(Bromomethyl)thiazole, is a versatile heterocycle found in the structure of many drugs in use as well as anticancer agents . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .

properties

IUPAC Name

4-(bromomethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-1-4-2-7-3-6-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQYITAZUKBNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432513
Record name 4-(bromomethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)thiazole

CAS RN

52829-53-5
Record name 4-(bromomethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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